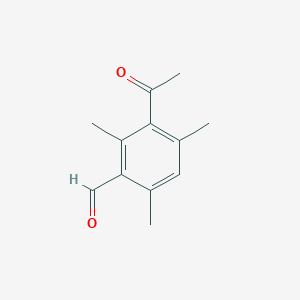

3-Acetyl-2,4,6-trimethylbenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The papers provided detail synthetic routes for compounds that are structurally related to 3-Acetyl-2,4,6-trimethylbenzaldehyde. For example, the regioselective reductive alkylation of 3,4,5-trimethoxybenzaldehyde dimethyl acetal is a key step in synthesizing 4-alkyl-3,5-dimethoxybenzaldehydes and related compounds . Another paper describes the reductive metalation of the same starting material, leading to the synthesis of antibiotic stilbenes . These methods could potentially be adapted for the synthesis of 3-Acetyl-2,4,6-trimethylbenzaldehyde by altering the substitution pattern on the benzene ring.

Molecular Structure Analysis

The molecular structure of related compounds, such as 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives, has been confirmed using various analytical techniques, including IR, (1)H NMR, and (13)C NMR . X-ray crystallography data was provided for one of the compounds, which could give insights into the molecular geometry and potential reactivity of 3-Acetyl-2,4,6-trimethylbenzaldehyde.

Chemical Reactions Analysis

The papers do not directly discuss the chemical reactions of 3-Acetyl-2,4,6-trimethylbenzaldehyde, but they do provide information on the reactivity of similar molecules. The cyclization reactions of benzylidene-3,4,5-trimethoxybenzohydrazide derivatives to form oxadiazole rings suggest that 3-Acetyl-2,4,6-trimethylbenzaldehyde could also undergo similar transformations, given the right reaction conditions and reagents.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-Acetyl-2,4,6-trimethylbenzaldehyde are not directly reported, the papers provide data on related compounds. For instance, the antiproliferative activities of the synthesized oxadiazole derivatives against various cancer cells were evaluated, and some compounds showed high effectiveness . This suggests that 3-Acetyl-2,4,6-trimethylbenzaldehyde might also possess biological activity, which could be explored in future studies.

Applications De Recherche Scientifique

Analytical Method Development

3-Acetyl-2,4,6-trimethylbenzaldehyde has been utilized in developing analytical methods. Duan Xiu-hong (2012) established a method for determining 2,4,6-Trimethylbenzaldehyde using RP-HPLC, highlighting its significance in analytical chemistry (Duan Xiu-hong, 2012).

Synthesis and Chemical Reactions

The compound has been involved in various synthesis and chemical reaction studies. Yang Lirong (2007) described a method for synthesizing 2,4,6-Trimethylbenzaldehyde from mesitylene, demonstrating its role in chemical synthesis (Yang Lirong, 2007). Additionally, Z. Qiang (2009) discussed different chemical synthesis methods of 2,4,6-trimethylbenzaldehyde, emphasizing its importance in chemical research (Z. Qiang, 2009).

Electrochemical Studies

The compound has been the subject of electrochemical research. Greg A. Urove and D. Peters (1994) studied the electrochemical reduction of 2,4,6-trimethylbenzoyl chloride and 2,4,6-trimethylbenzaldehyde, demonstrating its relevance in electrochemistry (Greg A. Urove & D. Peters, 1994).

Oxidation Processes

Studies have focused on the oxidation of related compounds, which can inform about the behavior of 3-Acetyl-2,4,6-trimethylbenzaldehyde. For instance, ShimizuMasao et al. (2006) explored the oxidation of 2,4,6-Trimethylphenol, potentially providing insights relevant to similar compounds (ShimizuMasao et al., 2006).

Material Science and Nonlinear Optical Applications

In the field of material science, S. Satheeshchandra et al. (2020) synthesized a novel methyl furan-based chalcone derivative for potential nonlinear optical applications, demonstrating the utility of similar compounds in advanced materials research (S. Satheeshchandra et al., 2020).

Catalysis

In catalysis research, novel oxidation methods involving compounds similar to 3-Acetyl-2,4,6-trimethylbenzaldehyde have been explored, such as the efficient oxidation of 2,4,6-Trimethylphenol using a cupric chloride-acetone oxime catalyst/O2 system by K. Takehira et al. (1991), which could provide insights for catalytic processes involving 3-Acetyl-2,4,6-trimethylbenzaldehyde (K. Takehira et al., 1991).

Safety And Hazards

Propriétés

IUPAC Name |

3-acetyl-2,4,6-trimethylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-7-5-8(2)12(10(4)14)9(3)11(7)6-13/h5-6H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHFVIORELMJQOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C=O)C)C(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40392471 |

Source

|

| Record name | 3-acetyl-2,4,6-trimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetyl-2,4,6-trimethylbenzaldehyde | |

CAS RN |

88339-43-9 |

Source

|

| Record name | 3-acetyl-2,4,6-trimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Bromophenyl)methyl]-1,3-dioxolane](/img/structure/B1273307.png)

![2-Bromo-3-[4-(ethylthio)phenyl]-1-propene](/img/structure/B1273312.png)